molecular formula C16H17FN2O3S B258428 2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide

2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide

Cat. No. B258428
M. Wt: 336.4 g/mol
InChI Key: RPICXIRFWPWPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess various biochemical and physiological effects that can be useful in understanding the mechanisms of certain diseases. In

Mechanism of Action

The exact mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide is not fully understood. However, it is believed to act by interfering with various cellular processes, such as DNA replication and protein synthesis, which are essential for the growth and survival of cells. Additionally, this compound has been shown to activate certain ion channels in the brain, which may contribute to its neurological effects. (3)
Biochemical and Physiological Effects:
2-[Benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects. For example, this compound can inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. Additionally, this compound has been shown to activate certain ion channels in the brain, which can affect neuronal excitability and neurotransmitter release. (3)

Advantages and Limitations for Lab Experiments

One advantage of using 2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, which makes it a promising candidate for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and tissues.

Future Directions

There are several future directions for research on 2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide. One area of interest is the development of this compound as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for combination therapy with other anticancer drugs. Additionally, research on the neurological effects of this compound may lead to the development of new treatments for neurological disorders such as epilepsy. Finally, studies on the biochemical and physiological effects of this compound may provide insights into the mechanisms of various diseases, which could lead to the development of new therapies.
In conclusion, 2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide is a chemical compound with potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its role in the treatment of various diseases.
References:
1. Zhang, Y., et al. (2015). Synthesis and antiproliferative activity of novel N-(2-fluorophenyl)acetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(4), 889-892.
2. Zhang, Y., et al. (2016). Synthesis and anticancer activity of novel N-(2-fluorophenyl)acetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(3), 824-828.
3. Lin, Y., et al. (2017). Discovery of a potent and selective activator of transient receptor potential cation channel subfamily V member 1 (TRPV1) via ligand-based virtual screening and functional characterization. Journal of Medicinal Chemistry, 60(8), 3415-3426.

Synthesis Methods

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide involves the reaction of N-(2-fluorophenyl)acetamide with benzyl methyl sulfone in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified using various methods such as column chromatography or recrystallization. (1)

Scientific Research Applications

2-[Benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide has been studied for its potential applications in the field of medicine. One study found that this compound can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. (2) Another study found that this compound can activate certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy. (3)

properties

Product Name

2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide

Molecular Formula

C16H17FN2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C16H17FN2O3S/c1-23(21,22)19(11-13-7-3-2-4-8-13)12-16(20)18-15-10-6-5-9-14(15)17/h2-10H,11-12H2,1H3,(H,18,20)

InChI Key

RPICXIRFWPWPIU-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2F

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2F

Origin of Product

United States

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